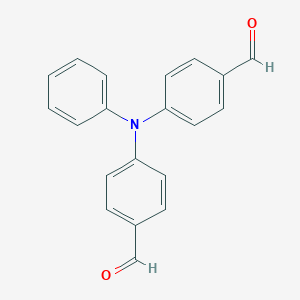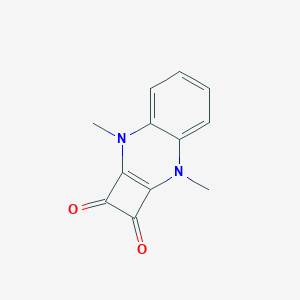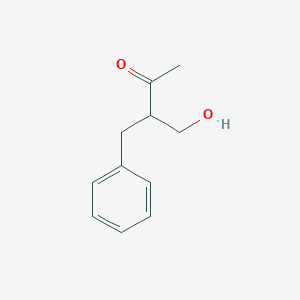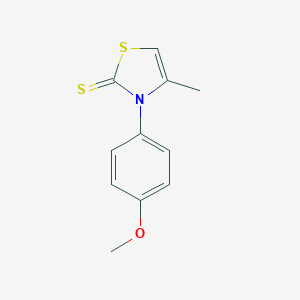
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide, also known as DAPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPSA is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to inhibit the activity of certain transcription factors such as NF-κB.
生化学的および生理学的効果
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and transcription factors. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity and to be well-tolerated in animal models. Another advantage is its relatively simple synthesis method, which allows for large-scale production.
One of the main limitations of using 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. Another limitation is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide. One area of interest is in the development of more effective analogs of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide with improved solubility and longer half-life. Another area of interest is in the development of new applications for 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide, such as in the treatment of neurodegenerative diseases or infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide and its potential applications in scientific research.
合成法
The synthesis of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide involves the reaction of 3,4-dichloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide. The synthesis method is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
特性
CAS番号 |
55842-10-9 |
|---|---|
製品名 |
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide |
分子式 |
C11H9Cl2N3O2S |
分子量 |
318.2 g/mol |
IUPAC名 |
2-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
InChIキー |
IAVSPSVAYDFADN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
正規SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
その他のCAS番号 |
55842-10-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
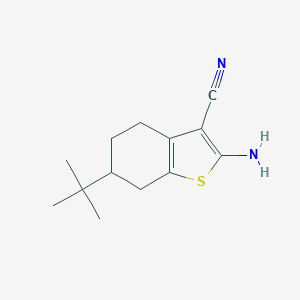
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
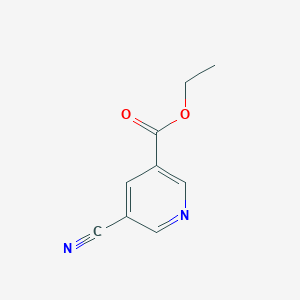
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
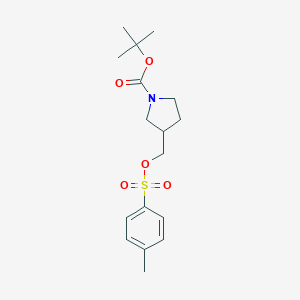
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
